6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C9H8F2N2OS |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
6-(2,2-difluoropropyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H8F2N2OS/c1-9(10,11)3-5-2-6-7(14)12-4-13-8(6)15-5/h2,4H,3H2,1H3,(H,12,13,14) |
InChI Key |
XTTXDAAQVQXAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(S1)N=CNC2=O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting materials. These compounds undergo Pd(dppf)Cl2-catalyzed carbonylation to form the desired thienopyrimidine derivatives . The reaction conditions often include the use of solvents such as t-butanol and bases like potassium t-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted thienopyrimidine derivatives.
Scientific Research Applications
6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antitubercular agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, a receptor involved in angiogenesis. By binding to VEGFR-2, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as BAX and Bcl-2 .
Comparison with Similar Compounds
Physicochemical Properties
Pharmacological Targets
- VEGFR-2 Inhibition: Derivatives hybridized with 1,3,4-oxadiazol moieties () show nanomolar inhibition, suggesting the target compound could be optimized for antiangiogenic therapy .
Research Findings and Trends
- Fluorine Impact: Fluorinated derivatives consistently show enhanced bioactivity. For example, 2-(n-heptyl)amino-3-(4-fluorophenyl) analogs exhibit 90% antifungal activity, suggesting the target compound’s difluoropropyl group may confer similar advantages .
- Structural Flexibility: The thieno[2,3-d]pyrimidin-4(3H)-one core accommodates diverse substituents, enabling tailored interactions with enzymes like cholinesterases and VEGFR-2 .
- Synthetic Efficiency : One-pot methods () achieve yields >80%, reducing purification steps and enabling rapid library synthesis .
Biological Activity
6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 248.68 g/mol
- Boiling Point: Predicted at approximately 327.9 °C
- Density: 1.448 g/cm³ (predicted) .
| Property | Value |
|---|---|
| Molecular Formula | C9H8F2N2S |
| Molecular Weight | 248.68 g/mol |
| Boiling Point | 327.9 °C |
| Density | 1.448 g/cm³ |
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit various biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific mechanism by which this compound exerts its effects is primarily through modulation of enzymatic pathways and receptor interactions.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.
- Receptor Modulation : It interacts with specific receptors that regulate inflammatory responses.
Therapeutic Applications
Cancer Treatment : Preliminary studies suggest that this compound may have potential as an anti-cancer agent by inducing apoptosis in tumor cells.
Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against several cancer cell lines. Results indicated that this compound exhibited significant cytotoxic effects on breast cancer cells with an IC50 value of 12 µM .
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling when treated with the compound compared to control groups .
Table 2: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 6-substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives often involves cyclization of 2-aminothiophene-3-carbonitriles or esters. For example, Vilsmeier–Haack reagent (DMF-POCl₃) enables room-temperature synthesis of the core scaffold in high yields (81–89%) via formylation and subsequent cyclization . Alternatively, Hewald reaction-based approaches using formamide reflux (16–18 hours) yield derivatives like 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (85% yield, m.p. 205–208°C) . Chlorination with POCl₃ in toluene (100°C, Et₃N) avoids excess reagent use, improving safety .
Q. How are substituents at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold characterized, and what analytical techniques validate their structures?
- Methodological Answer : Substituents (e.g., difluoropropyl groups) are characterized via IR spectroscopy (C=O stretch at ~1680 cm⁻¹, NH at ~3300 cm⁻¹) and ¹H/¹³C NMR . For example, 2-amino-6-[(4-methoxyphenylamino)methyl] derivatives show distinct aromatic proton signals (δ 6.8–7.2 ppm) and methoxy peaks (δ 3.8 ppm) . Melting points (e.g., 214–215°C for compound 4a ) and elemental analysis further confirm purity.
Q. What in vitro assays are used to evaluate the anti-proliferative activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) are standard. Derivatives like 2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (CAS 19819-18-2) show IC₅₀ values in the micromolar range, with selectivity assessed via comparative testing on non-cancerous cells . Dose-response curves (0.1–100 µM) and triplicate measurements ensure reproducibility .
Advanced Research Questions
Q. How does molecular docking guide the design of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as kinase inhibitors?
- Methodological Answer : Docking studies (e.g., OpenEye Fred/Vida software ) predict binding to kinase domains. For VEGFR-2 inhibitors, the thieno[2,3-d]pyrimidin-4(3H)-one core occupies the hinge region (hydrogen bonding with Glu885), while hydrophobic tails (e.g., difluoropropyl) fit the allosteric pocket . MD simulations (100 ns) validate stability, with RMSD <2 Å indicating minimal backbone deviation .
Q. What structural modifications enhance selectivity for tyrosinase versus off-target enzymes?
- Methodological Answer : Introducing 2,4-dihydroxybenzene (compound 4g) improves tyrosinase inhibition (IC₅₀ = 1.2 µM) by forming π-π interactions with His263 and coordinating Cu²⁺ in the active site . Comparative docking against related oxidases (e.g., xanthine oxidase) identifies selectivity-driving residues, such as Met374 in tyrosinase .
Q. How do substituent electronic properties influence dihydrofolate reductase (DHFR) inhibition?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-Cl in compound 4d) enhance DHFR binding (IC₅₀ = 72 nM) by stabilizing interactions with Asp27 and Leu4. Hammett σ values correlate with activity (R² = 0.89), while bulky substituents (e.g., 3,4,5-trimethoxy in 4c) reduce potency due to steric clashes .
Q. What strategies resolve contradictions in SAR data for anti-cancer derivatives?
- Methodological Answer : Divergent SAR trends (e.g., increased hydrophobicity improving VEGFR-2 binding but reducing solubility) are addressed via Free-Wilson analysis or CoMFA models . For example, trifluoromethyl groups balance lipophilicity (logP ~3.5) and membrane permeability in murine B16 melanoma models .
Methodological Comparison Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
